molecular formula C3H5N3 B15321525 1,2,5-Triazaspiro[2.3]hex-1-ene

1,2,5-Triazaspiro[2.3]hex-1-ene

Cat. No.: B15321525
M. Wt: 83.09 g/mol
InChI Key: IIXVKZFWLNYVIC-UHFFFAOYSA-N
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Description

1,2,5-Triazaspiro[23]hex-1-ene is a heterocyclic compound that features a unique spiro structure, where a three-membered ring is fused to a six-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Triazaspiro[2.3]hex-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Triazaspiro[2.3]hex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The nitrogen atoms in the ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2,5-Triazaspiro[2.3]hex-1-ene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reporter due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,5-Triazaspiro[2.3]hex-1-ene involves its interaction with molecular targets through its nitrogen atoms and spiro structure. These interactions can modulate various biological pathways, leading to its observed effects. For example, in biological systems, it may act as an inhibitor or activator of specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Azaspiro[2.3]hex-1-ene: Similar structure but lacks the additional nitrogen atoms.

    Spiro[2.3]hexane: A simpler spiro compound without nitrogen atoms.

    1,2,4-Triazole: Contains a similar triazole ring but lacks the spiro structure.

Uniqueness

1,2,5-Triazaspiro[2.3]hex-1-ene is unique due to its combination of a spiro structure and multiple nitrogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and functionality.

Properties

Molecular Formula

C3H5N3

Molecular Weight

83.09 g/mol

IUPAC Name

1,2,5-triazaspiro[2.3]hex-1-ene

InChI

InChI=1S/C3H5N3/c1-3(2-4-1)5-6-3/h4H,1-2H2

InChI Key

IIXVKZFWLNYVIC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)N=N2

Origin of Product

United States

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